Azinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

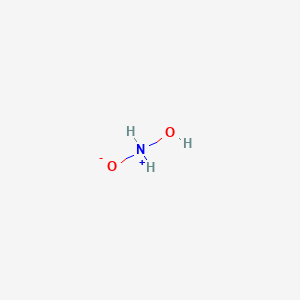

Azinic acid is a nitrogen oxoacid.

Scientific Research Applications

C-H Functionalization of Azines

Azinic acid, belonging to the broader category of azines, has been identified as a core structure in aromatic species significant for applications in biological and materials sciences. The C-H functionalization of azines, including azinic acid, is crucial for rapid and atom-economical transformations, beneficial for late-stage functionalization of azine-containing molecules. This process is pivotal in developing regioselective reactions for azines, enhancing their utility in creating complex molecules with precision and efficiency (Murakami et al., 2017).

Therapeutic Applications

Azinic acid exhibits a wide range of biological activities, including anti-infective and anti-inflammatory actions. Its capability to inhibit follicular keratinization and epidermal melanogenesis makes it a versatile agent for managing various disease states and cutaneous disorders. This versatility underscores azinic acid's potential beyond its conventional uses, highlighting its application in addressing a broad spectrum of dermatological conditions (Schulte, Wu, & Rosen, 2015).

Enhancement of Dermatological Formulations

Research into the formulation of azinic acid has led to innovative developments, such as its incorporation into in situ hydrogels for improved dermal application. These hydrogels, aimed at delivering azinic acid more effectively into the skin, demonstrate the acid's potential in enhancing biopharmaceutical properties, including solubility, dissolution rate, and ultimately, bioavailability for treating skin conditions (Tomić et al., 2019).

Antimicrobial and Antioxidant Activities

The extraction and quantification of azinic acid from wheat have provided insights into its antimicrobial and antioxidant activities. This study not only emphasizes azinic acid's pharmacological uses in dermatology but also its potential application in food science and preservation, given its effectiveness in various dermatological disorders and potential for broader biotechnological applications (Spaggiari et al., 2023).

properties

Molecular Formula |

H3NO2 |

|---|---|

Molecular Weight |

49.03 g/mol |

IUPAC Name |

azinic acid |

InChI |

InChI=1S/H3NO2/c2-1-3/h2H,1H2 |

InChI Key |

WIGBIRJTZOHFID-UHFFFAOYSA-N |

Canonical SMILES |

[NH2+](O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

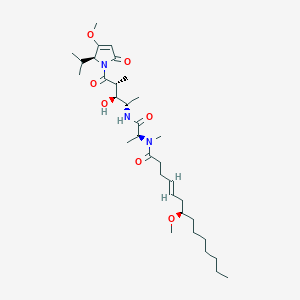

![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)

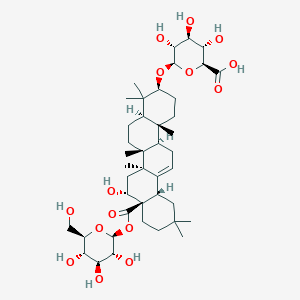

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)

![(2S)-4-methyl-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1255362.png)

![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)